diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate
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Overview
Description
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by the introduction of the ethoxy-oxopropyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-3-oxopropyl)(dimethyl)sulfonium
- 3-Ethoxy-3-oxopropylzinc bromide
- (3-Ethoxy-3-oxopropyl)(dimethyl)sulfonium hydrogen sulfate
Uniqueness
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is unique due to its specific indole core structure and the presence of both ethoxy-oxopropyl and ethyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes including Fischer indole cyclization and various modifications to introduce functional groups that enhance biological activity. The key steps in its synthesis include:
- Formation of Indole Derivatives : Initial reactions involve the formation of phenylhydrazones followed by cyclization to produce indole derivatives.
- Functionalization : Subsequent steps often include the introduction of ethoxy and oxopropyl groups to enhance solubility and biological interaction.
- Carboxylic Acid Derivatives : Hydrolysis under basic conditions yields dicarboxylic acid derivatives which are crucial for biological activity.
The compound's structure allows for multiple interactions with biological targets due to the presence of carboxylic acid moieties and hydrophobic substituents on the indole ring.
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of Mycobacterial DNA Gyrase and DnaG, essential enzymes for bacterial DNA replication. The structure-activity relationship studies indicate that:
- Substituents on the Indole Ring : Strong electron-withdrawing groups (e.g., trifluoromethyl) significantly enhance inhibitory potency compared to electron-donating groups .
- N-benzylation : Modifications that introduce benzyl groups at specific positions on the indole ring have been shown to dramatically increase inhibitory effects against Mycobacterium tuberculosis (Mtb) .
Anticancer Activity
In vitro studies assessing the antiproliferative effects against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant cytotoxicity associated with this compound:
- GI50 Values : The most potent derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong antiproliferative activity superior to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The compound induces apoptosis, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release .
Study 1: Inhibition of Mycobacterial Enzymes
A comprehensive study synthesized a library of derivatives based on this compound. The evaluation indicated that compounds with carboxyethyl groups at specific positions exhibited enhanced binding affinity and inhibitory activity against Mtb DnaG and Gyr .
Compound | IC50 (µM) | Notes |
---|---|---|
13c | 0.45 | Best inhibitor against DnaG |
13d | 0.50 | Effective against Gyr |
Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, derivatives were tested against multiple human cancer cell lines. The results demonstrated:
Compound | Cell Line | GI50 (µM) |
---|---|---|
5e | MCF-7 | 0.95 |
5k | A549 | 1.00 |
These findings suggest that structural modifications can significantly influence biological activity, making this compound a promising candidate for further development in both antimicrobial and anticancer therapies.
Properties
CAS No. |
34934-81-1 |
---|---|
Molecular Formula |
C21H27NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-5-13-11-14(20(24)27-7-3)12-16-15(9-10-17(23)26-6-2)19(22-18(13)16)21(25)28-8-4/h11-12,22H,5-10H2,1-4H3 |
InChI Key |
LHUWYANLKZZTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)OCC)C(=C(N2)C(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
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